molecular formula C₁₀H₁₄N₂O₂ B1140081 (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] CAS No. 129547-84-8

(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]

Katalognummer: B1140081
CAS-Nummer: 129547-84-8
Molekulargewicht: 194.23
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

The development of nicotine N-oxide chemistry traces its origins to the late nineteenth century when researchers first attempted to oxidize nicotine using hydrogen peroxide. The earliest documented preparation of nicotine N-oxide mixtures was achieved through oxidation of nicotine with aqueous hydrogen peroxide, as reported in chemical literature from 1891. However, the specific isolation and characterization of the di-N-oxide derivative required more sophisticated analytical techniques and controlled synthetic methodologies that were not available until the twentieth century.

The systematic investigation of multiple oxidation products from nicotine began in earnest during the 1970s, when researchers recognized that different oxidation conditions could yield distinct N-oxide derivatives. The process of preparing trans-nicotine N'-oxide, which serves as a precursor to the di-N-oxide compound, was refined through the development of improved oxidation protocols using hydrogen peroxide in the presence of catalytic amounts of non-oxidizing acids. These advances in synthetic methodology enabled researchers to isolate and characterize the more complex di-N-oxide derivatives, including the (1'RS,2'S)-configuration that represents a mixture of stereoisomers.

The recognition of the di-N-oxide compound's unique properties emerged from comparative studies examining the reduction behavior of various nicotine N-oxide derivatives. Researchers observed that when nicotine N,N'-dioxide was exposed to rat liver S-9 fraction, it underwent rapid reduction to form the mono-N-oxide, demonstrating significantly faster reduction kinetics compared to single N-oxide derivatives. This discovery established the di-N-oxide as a distinct chemical entity worthy of independent investigation.

Nomenclature and Chemical Classification

The systematic nomenclature for (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide reflects the compound's complex stereochemical features and oxidation pattern. The designation "1'RS,2'S" indicates the stereochemical configuration at specific chiral centers within the pyrrolidine ring system, where the 1'R and 1'S notations represent the two possible configurations at the N-methylated nitrogen center, while 2'S specifies the absolute configuration at the carbon bearing the pyridine substituent.

The chemical classification of this compound places it within the broader category of pyridine N-oxides, specifically as a member of the alkaloid N-oxide family. The molecular formula C10H14N2O2 distinguishes it from the parent nicotine molecule (C10H14N2) through the addition of two oxygen atoms, each forming an N-oxide functionality. The compound carries the Chemical Abstracts Service registry number 129547-84-8, which provides unique identification within chemical databases.

Alternative nomenclature systems refer to this compound using various descriptive names, including "3-(1-Methyl-2-pyrrolidinyl)pyridine N,1-Dioxide" and "Pyridine, 3-(1-methyl-1-oxido-2-pyrrolidinyl)-, 1-oxide". These systematic names reflect the International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups. The notation "Di-N-Oxide" specifically indicates that both nitrogen atoms within the molecule have undergone oxidation to form N-oxide functionalities.

Significance in Nicotine Chemistry Research

The (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide compound occupies a central position in contemporary nicotine chemistry research due to its unique reactivity patterns and metabolic behavior. Research investigations have demonstrated that this compound exhibits markedly different reduction kinetics compared to mono-N-oxide derivatives, with apparent Vmax values of 267.31 nanomoles per milligram protein per minute for the di-N-oxide reduction compared to significantly lower rates for single N-oxide compounds.

The compound serves as a valuable model system for understanding the biochemical pathways involved in nicotine metabolism and detoxification. Studies utilizing rat liver S-9 fraction have revealed that the di-N-oxide undergoes preferential reduction, converting specifically to the mono-N-oxide rather than directly to the parent nicotine molecule. This metabolic pathway provides insights into the enzymatic mechanisms responsible for processing oxidized nicotine derivatives in biological systems.

Advanced synthetic methodologies have been developed specifically for preparing this compound in high purity, including selective reduction protocols using diboron reagents. Research has shown that treatment of nicotine N,N'-dioxide with bis(pinacolato)diboron can achieve selective reduction to the mono-N-oxide with yields exceeding ninety-six percent. These synthetic advances have enabled detailed characterization of the compound's physical and chemical properties, contributing to a comprehensive understanding of its behavior under various conditions.

Structural Relationship to Nicotine

The structural relationship between (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide and its parent compound nicotine involves the systematic oxidation of both nitrogen atoms within the bicyclic alkaloid framework. The parent nicotine molecule contains two distinct nitrogen centers: the pyridine nitrogen and the pyrrolidine nitrogen, each of which can undergo independent oxidation to form N-oxide functionalities.

The transformation from nicotine to the di-N-oxide involves a two-step oxidation process where both nitrogen atoms are converted to their corresponding N-oxide forms. Molecular orbital calculations have demonstrated that the oxidation process follows a specific sequence, with the pyrrolidine nitrogen (N') typically undergoing oxidation before the pyridine nitrogen. This sequential oxidation pattern influences the stereochemical outcome and determines the final configuration of the di-N-oxide product.

Property Nicotine Mono-N-Oxide Di-N-Oxide
Molecular Formula C10H14N2 C10H14N2O C10H14N2O2
Molecular Weight 162.23 g/mol 178.23 g/mol 194.23 g/mol
Number of Chiral Centers 1 2 3
Oxidation State Reduced Mono-oxidized Di-oxidized

The stereochemical complexity increases significantly upon double oxidation, as each N-oxide center introduces additional configurational possibilities. The (1'RS,2'S) designation specifically indicates that the compound exists as a mixture of stereoisomers at the pyrrolidine nitrogen position, while maintaining a fixed S-configuration at the carbon bearing the pyridine ring. This stereochemical arrangement influences the compound's biological activity and chemical reactivity patterns.

The three-dimensional molecular structure of the di-N-oxide exhibits distinct conformational preferences compared to the parent nicotine molecule. The presence of two N-oxide functionalities introduces additional hydrogen bonding capabilities and modifies the electronic distribution throughout the molecular framework. These structural modifications contribute to the compound's unique solubility characteristics, particularly its compatibility with polar solvents such as ethanol, which serves as the delivery medium in commercial preparations.

Research utilizing nuclear magnetic resonance spectroscopy has provided detailed structural characterization of the di-N-oxide compound, revealing specific chemical shift patterns that distinguish it from related mono-N-oxide derivatives. The proton nuclear magnetic resonance spectrum shows characteristic signals corresponding to the pyrrolidine and pyridine ring systems, with distinct multiplicities reflecting the influence of the N-oxide functionalities on the local magnetic environment.

Eigenschaften

CAS-Nummer

129547-84-8

Molekularformel

C₁₀H₁₄N₂O₂

Molekulargewicht

194.23

Synonyme

3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-Oxide;  3-(1-Methyl-2-pyrrolidinyl)pyridine N,1-Dioxide; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Oxidation of Nicotine to N'-Oxide Intermediates

The first step in synthesizing (1'RS,2'S)-nicotine 1,1'-di-N-oxide involves the oxidation of nicotine to its N'-oxide derivative. As detailed in US4641667A, nicotine reacts with hydrogen peroxide (H₂O₂) in the presence of a non-oxidizing acid catalyst, such as citric acid, to yield a mixture of cis- and trans-nicotine N'-oxides . Key parameters include:

  • Reagent Ratios : A 1:1 molar ratio of nicotine to H₂O₂, with citric acid at 20–100 mmol per mole of nicotine.

  • Temperature : Maintained below 90°C to control exothermic reactions.

  • Reaction Time : 5 hours for >98% nicotine conversion .

This step produces a racemic N'-oxide mixture due to the chiral center at the pyrrolidine nitrogen. The cis/trans ratio (1:1.67) is influenced by reaction conditions, with trans-N'-oxide crystallizing preferentially after azeotropic dehydration using n-propanol .

Secondary Oxidation to Di-N-Oxide

The pyridine nitrogen (N) in nicotine N'-oxide undergoes subsequent oxidation to form the di-N-oxide. While direct literature on this step is limited, analogous methods suggest using H₂O₂ under mildly acidic or neutral conditions. For example, EP3728215B1 demonstrates the use of alcoholate bases in THF or DMF for related nicotine derivatization , which could be adapted here. Critical considerations include:

  • Oxidizing Agent : H₂O₂ (30–50%) or peracetic acid for selective N-oxidation.

  • Catalyst : Transition metals (e.g., tungsten or molybdenum oxides) may enhance efficiency but risk over-oxidation.

  • Stereochemical Control : The (2'S) configuration is preserved if oxidation occurs without disturbing the pyrrolidine chiral center .

A hypothetical two-step protocol would yield (1'RS,2'S)-di-N-oxide with a racemic mixture at N' and retained S-configuration at C2'.

Purification and Isolation

Post-oxidation, the crude di-N-oxide requires purification to remove unreacted intermediates and byproducts. Techniques include:

  • Azeotropic Dehydration : As described in US4641667A, n-propanol removes water, enhancing crystallization of the trans-diastereomer .

  • Molecular Sieve Drying : Residual water (<7.7%) is eliminated using 4 Å molecular sieves in methylene chloride .

  • Vacuum Distillation : For final purification, as applied in nornicotine isolation .

Formulation as 20% Ethanolic Solution

The purified di-N-oxide is dissolved in ethanol to achieve a 20% (w/v) solution, ensuring stability and ease of handling. Ethanol’s low toxicity and compatibility with N-oxides make it ideal for industrial applications. Key steps involve:

  • Solubility Optimization : Ethanol’s polarity balances di-N-oxide solubility without promoting degradation.

  • Concentration Standardization : Adjusting the solute-solvent ratio to 1:4 (w/v) achieves the target concentration.

Analytical Characterization

Quality control relies on spectroscopic and chromatographic methods:

  • Chiral HPLC : To verify enantiomeric excess (e.g., 93.2% ee for (S)-nicotine) .

  • Specific Rotation : Comparison to literature values (e.g., [α]²⁶D = −166.3 for (S)-nicotine) .

  • GC-MS : Purity assessment (>97.5% as in nornicotine distillation) .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Neuropharmacology
    • Research indicates that nicotine and its derivatives can modulate neurotransmitter systems. Nicotine acts on nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. Studies have shown that (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide may enhance cognitive performance and exhibit neuroprotective effects against neurodegenerative diseases .
  • Cancer Research
    • Nicotine is known to influence tumor biology, particularly through mechanisms like angiogenesis. (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide has been studied for its role in promoting endothelial cell proliferation and survival via nAChR activation. This effect may contribute to tumor growth and metastasis . However, the compound also shows potential as a therapeutic agent in cancer treatment by modulating tumor microenvironments.
  • Cardiovascular Health
    • The compound has been examined for its effects on cardiovascular health due to nicotine's role in oxidative stress and inflammation. Studies suggest that (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide can influence low-density lipoprotein oxidation processes, potentially impacting atherosclerosis development .

Toxicological Studies

Research has explored the toxicological implications of (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide. It is essential to understand both the therapeutic benefits and potential risks associated with its use:

  • Genotoxicity : Investigations into the genotoxic effects of nicotine derivatives have yielded mixed results. While some studies indicate no significant genotoxicity associated with (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide, further research is necessary to clarify these findings .
  • Carcinogenic Potential : The compound's role in enhancing the carcinogenicity of other tobacco-specific nitrosamines has been a focal point of research. Evidence suggests that while it may not be directly carcinogenic, it can promote the effects of other carcinogens present in tobacco smoke .

Case Study 1: Neuroprotective Effects

A study involving animal models demonstrated that administration of (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide resulted in improved cognitive function and reduced neurodegeneration markers. The results suggest potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Cardiovascular Impact

In vitro studies showed that (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide could enhance endothelial cell survival under oxidative stress conditions. This finding indicates its potential use in developing therapies for cardiovascular diseases related to oxidative damage.

Wirkmechanismus

The mechanism of action of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The presence of N-oxide groups may alter its binding affinity and efficacy compared to nicotine. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below compares key properties of (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide with analogous nicotine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Oxidation State Solvent/Form Key Applications
(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide 129547-84-8 C₁₀H₁₄N₂O₂ 194.23 Di-N-oxide 20% Ethanol Toxicology, impurity reference
(1’S,2’S)-Nicotine 1’-Oxide 51095-86-4 C₁₀H₁₄N₂O 178.23 Mono-N-oxide Neat Metal complexation studies
(2'S)-Nicotine 1-Oxide 2820-55-5 C₁₀H₁₄N₂O 178.23 Mono-N-oxide Neat Comparative pharmacology
rac-Nicotine 1-Oxide 23113-16-8 C₁₀H₁₄N₂O 178.23 Mono-N-oxide Neat Racemic mixture studies
(1RS,2S)-Nicotine N,N'-Dioxide 2055-29-0 C₁₀H₁₄N₂O₂ 194.23 Di-N-oxide Neat (solid) Degradation product reference

Key Observations:

  • Oxidation State: The di-N-oxide structure of the target compound introduces two oxygen atoms, enhancing polarity compared to mono-N-oxides. This affects solubility and metal-binding capacity .
  • Stereochemistry: The (1'RS,2'S) configuration differentiates it from (1RS,2S)-Nicotine N,N'-Dioxide (CAS: 2055-29-0), which is a degradation product with distinct stability profiles .
  • Solvent System: The 20% ethanol solution improves handling safety compared to methanol-based formulations (e.g., Nicotinic Acid 1.0 mg/mL in Methanol), which require stringent ventilation and protective gear .

Functional and Application Differences

Metal Complexation Potential

Di-N-oxides, such as (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide, exhibit stronger metal-binding capabilities due to the presence of two oxygen atoms. Mono-N-oxides, in contrast, show weaker coordination .

Toxicology and Degradation
  • The di-N-oxide structure may influence metabolic pathways. Studies on nicotine derivatives suggest that N-oxides are less toxic than parent nicotine but can act as prodrugs under reducing conditions .
  • (1RS,2S)-Nicotine N,N'-Dioxide (CAS: 2055-29-0) is identified as a degradation product, highlighting the importance of solvent stability for the target compound’s 20% ethanol formulation .
Solvent Effects

Ethanol (boiling point: ~351 K) offers safer handling than methanol (boiling point: 337.7 K), which requires rigorous engineering controls (e.g., ventilation) due to higher volatility and toxicity .

Biologische Aktivität

(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide, commonly referred to as nicotine N-oxide, is a derivative of nicotine that has garnered interest due to its unique biological activities and potential therapeutic applications. This compound is primarily studied within the context of nicotine metabolism and its effects on various biological systems.

Chemical and Physical Properties

  • Chemical Formula : C₁₀H₁₄N₂O₂
  • Molecular Weight : 182.23 g/mol
  • Solubility : Soluble in ethanol and water, facilitating its use in various experimental settings.

Biological Activity Overview

Nicotine N-oxide exhibits several biological activities that are relevant to pharmacology and toxicology. These activities include:

Case Studies and Research Findings

Several studies have explored the implications of nicotine N-oxide in various biological contexts:

  • Cognitive Enhancement : A study involving chronic nicotine administration showed improvements in cognitive functions among treated subjects. Although this study primarily focused on standard nicotine, it raises questions about whether nicotine N-oxide could exhibit similar cognitive-enhancing properties .
  • Metabolic Pathways : Research has highlighted the metabolic pathways involving nicotine N-oxide, emphasizing its role as a primary metabolite in humans. This suggests that understanding its biological activity could provide insights into nicotine's overall pharmacokinetics .
  • Toxicological Assessments : Investigations into the toxicity of nicotine metabolites have revealed potential risks associated with high doses. While direct studies on nicotine N-oxide toxicity are scarce, it is essential to consider its implications in the context of overall nicotine exposure .

Data Table: Biological Effects of Nicotine and Its Metabolites

Biological ActivityNicotineNicotine N-Oxide
MetabolismMajor metabolitePrimary metabolite
GenotoxicityYesPotentially yes
Neuropharmacological EffectsStimulant effectsUnknown but possible
ToxicityHigh at certain dosesUnknown

Q & A

Basic Research Questions

Q. What storage conditions are recommended to maintain the stability of (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide in ethanol?

  • Methodological Answer : Store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or hydrolysis. Ethanol’s hygroscopic nature necessitates airtight containers to avoid moisture absorption, which can degrade the di-N-oxide. Regularly monitor solution clarity and precipitate formation, as crystallization may indicate solvent evaporation or instability .

Q. What analytical techniques are suitable for quantifying the di-N-oxide concentration in ethanol solutions?

  • Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 260–280 nm) for precise quantification. Calibrate using a standard curve of the pure compound in ethanol. For validation, compare results with Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to assess volatile byproducts. Ensure calibration accounts for ethanol’s solvent effects on retention times .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves , lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation. Use fume hoods to minimize inhalation of ethanol vapors. In case of spills, neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Refer to safety data sheets for amine-containing compounds, which highlight risks of skin corrosion and respiratory sensitization .

Q. How can researchers synthesize (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide?

  • Methodological Answer : Synthesize via two-step oxidation of nicotine :

First oxidation : Treat nicotine with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to yield the mono-N-oxide.

Second oxidation : Use hydrogen peroxide in acetic acid to oxidize the mono-N-oxide to the di-N-oxide.
Purify via recrystallization in ethanol and confirm purity using ¹H NMR (δ 8.5–9.0 ppm for N-oxide protons) .

Advanced Research Questions

Q. How to design experiments to investigate thermal degradation pathways of the di-N-oxide in ethanol?

  • Methodological Answer : Conduct accelerated stability studies by heating the solution to 40–60°C and analyzing degradation products via LC-MS/MS . Compare with control samples stored at -20°C. Identify key degradation markers (e.g., nicotine mono-N-oxide or nitrosamines) and quantify using kinetic modeling (Arrhenius equation). Include pH monitoring , as ethanol’s acidity may catalyze decomposition .

Q. How to resolve contradictions in reported stability data under varying ethanol concentrations?

  • Methodological Answer : Perform solvent composition studies by preparing solutions with ethanol concentrations ranging from 10% to 30% (v/v). Monitor stability via UV-Vis spectroscopy (absorbance at λ_max) and HPLC over 30 days. Use multivariate analysis (e.g., ANOVA) to determine ethanol’s optimal concentration for minimizing degradation. Address discrepancies by standardizing storage conditions and validating analytical methods across labs .

Q. What experimental approaches optimize the di-N-oxide’s synthetic yield while minimizing byproducts?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables:

  • Oxidant equivalents (1.0–2.0 eq of mCPBA)
  • Reaction temperature (0–25°C)
  • Solvent polarity (dichloromethane vs. ethyl acetate)
    Analyze responses (yield, purity) using response surface methodology . Identify optimal conditions (e.g., 1.5 eq mCPBA at 10°C in dichloromethane) and scale up under controlled stirring rates to ensure reproducibility .

Q. How to assess the compound’s reactivity in biological matrices for pharmacological studies?

  • Methodological Answer : Incubate the di-N-oxide with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via high-resolution MS . Compare with nicotine’s metabolic profile to identify unique oxidation or reduction products. Use isotope-labeled analogs (e.g., ¹⁵N) to trace metabolic pathways and quantify bioavailability in animal models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.